sodium;1H-indazole;tetrachlororuthenium(1-)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] typically involves the reaction of ruthenium trichloride (RuCl3) with an excess of 1H-indazole in a concentrated hydrochloric acid solution. The resulting indazolium salt is then treated with cesium chloride (CsCl), followed by a salt exchange to convert the cesium salt to the final sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often prepared as a lyophilized powder for parenteral administration .
Chemical Reactions Analysis
Types of Reactions
Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of ruthenium in different oxidation states.
Substitution Reactions: Ligand exchange reactions are common, where the indazole ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange can be facilitated by using solvents like dimethyl sulfoxide (DMSO) and varying the pH of the reaction medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield a variety of ruthenium-ligand complexes .
Scientific Research Applications
Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] exerts its effects involves multiple pathways:
Inhibition of GRP78: The compound inhibits glucose-regulated protein 78 (GRP78), a key player in the unfolded protein response (UPR), leading to cellular stress and apoptosis.
Induction of Reactive Oxygen Species (ROS): It induces the production of ROS, causing DNA damage and cell death.
Synergistic Effects: The compound can enhance the efficacy of other chemotherapeutic agents, leading to improved cancer cell death.
Comparison with Similar Compounds
Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] is unique compared to other similar compounds due to its specific ligand coordination and therapeutic potential. Similar compounds include:
These compounds share some chemical similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] in the field of medicinal chemistry .
Properties
Molecular Formula |
C14H12Cl4N4NaRu |
---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
sodium;1H-indazole;tetrachlororuthenium(1-) |
InChI |
InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |
InChI Key |
WVVOCRYXBTVDRN-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru-](Cl)(Cl)Cl |
Origin of Product |
United States |
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